N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidine core linked via a sulfanyl-acetamide bridge to a 3,4-dichlorophenyl substituent.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5OS/c20-15-7-6-12(8-16(15)21)25-17(27)10-28-19-14-9-24-26(18(14)22-11-23-19)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXVISIXWZTDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized using green and conventional methods, which include the reaction of appropriate hydrazines with β-ketoesters followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to inhibit enzymes involved in cell proliferation.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific enzymes. For instance, it has been shown to inhibit EGFR tyrosine kinase, which plays a crucial role in cell signaling pathways that regulate cell proliferation and survival . The inhibition of this enzyme can lead to the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of the target compound, focusing on substituent variations, molecular properties, and available experimental
*Estimated formula based on structural analysis.
†Converted from 473–475 K.
Structural and Electronic Differences
- Dichlorophenyl vs.
- Sulfanyl Linker vs. Piperazine Linker : Sulfanyl-acetamide derivatives (e.g., target compound) exhibit shorter linker lengths than piperazine-containing analogs (e.g., XIId), which may influence binding pocket interactions in enzymes like kinases .
- Fluorinated vs. Chlorinated Substituents : The 4-fluorobenzyl analog () introduces electronegativity without the steric bulk of chlorine, possibly reducing off-target interactions compared to dichlorophenyl derivatives.
Biological Activity
N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 430.5 g/mol. The compound features a dichlorophenyl group and a pyrazolo[3,4-d]pyrimidine moiety linked by a sulfanyl acetamide structure.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N6OS |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 887223-02-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the dichlorophenyl and sulfanyl groups. Detailed synthetic routes have been documented in various studies focusing on related pyrazolo compounds .
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties through various mechanisms, including inhibition of specific kinases involved in tumor growth. For instance, studies have shown that certain analogs can inhibit Src kinase with IC50 values as low as 0.47 µM . The incorporation of the sulfanyl group in our compound may enhance its interaction with target proteins.
Kinase Inhibition
The compound's structural attributes suggest potential activity against tyrosine kinases. In vitro assays have demonstrated that similar compounds can inhibit c-Src kinase activity effectively . The specific mechanism by which this compound exerts its effects remains an area of active investigation.
Case Studies
In a recent study involving various pyrazolo derivatives, compounds were tested for their anti-proliferative effects against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). Some derivatives showed promising results with notable reductions in cell viability at micromolar concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo scaffold and variations in substituents on the phenyl rings have been explored to enhance potency and selectivity against cancer targets. The presence of bulky groups at specific positions has been correlated with decreased activity, indicating that careful design is necessary for effective inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
